molecular formula C16H25Cl2N3O B1435436 N-Cyclopentyl-6-piperidin-4-ylnicotinamide dihydrochloride CAS No. 2108997-81-3

N-Cyclopentyl-6-piperidin-4-ylnicotinamide dihydrochloride

Cat. No.: B1435436
CAS No.: 2108997-81-3
M. Wt: 346.3 g/mol
InChI Key: JWMQJPGXVPQSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl-6-piperidin-4-ylnicotinamide dihydrochloride (CAS 1858255-26-1) is a synthetic organic compound with a molecular formula of C16H25Cl2N3O and a molecular weight of 346.30 g/mol . This dihydrochloride salt features a nicotinamide core structure substituted with a cyclopentyl group and a piperidin-4-yl group, making it a valuable chemical building block in medicinal chemistry and drug discovery research . Piperidine derivatives are among the most significant heterocyclic compounds in the pharmaceutical industry, serving as key synthetic fragments for designing new active molecules . The piperidine moiety is a privileged structure found in more than twenty classes of pharmaceuticals . As such, this compound provides researchers with a critical scaffold for the development and structure-activity relationship (SAR) study of novel therapeutic agents. Recent scientific literature highlights the broad pharmacological interest in piperidine cores, which are investigated for their potential to interact with various biological targets . Handling of this material requires appropriate safety precautions. The compound carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the safety data sheet (SDS) and adhere to all recommended risk and safety phrases before use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclopentyl-6-piperidin-4-ylpyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O.2ClH/c20-16(19-14-3-1-2-4-14)13-5-6-15(18-11-13)12-7-9-17-10-8-12;;/h5-6,11-12,14,17H,1-4,7-10H2,(H,19,20);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMQJPGXVPQSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CN=C(C=C2)C3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The key synthetic route to N-Cyclopentyl-6-piperidin-4-ylnicotinamide dihydrochloride involves:

  • Formation of the nicotinamide core via amide bond formation between a nicotinic acid derivative and an amine.
  • Introduction of the piperidin-4-yl substituent through reductive amination or nucleophilic substitution.
  • Cyclopentyl group incorporation either by alkylation or as part of the amine starting material.
  • Conversion of the free base to the dihydrochloride salt for improved stability and solubility.

Amide Bond Formation

Amide formation is the cornerstone step, typically achieved by coupling a carboxylic acid derivative of nicotinic acid with the corresponding amine. Three main coupling methods are reported in the literature:

Method Reagents & Conditions Description
Method 1 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Dimethyl sulfoxide (DMSO), room temperature, overnight Amine (100 mg) and carboxylic acid (1.1 equiv) stirred in DMSO, then EDC (1.2 equiv) added, stirred 1 h, then left overnight. Transparent solutions may be sonicated. Product purified by HPLC.
Method 2 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), N,N-diisopropylethylamine (DIPEA), room temperature Used for coupling amines with carboxylic acids to form amides with high efficiency.
Method 3 2-Chloro-1-methylpyridinium iodide, DIPEA, acetonitrile, 100 °C, 6 h Amine and carboxylic acid with activating agent heated to promote amide bond formation, then purified by HPLC.

These methods yield amide products with purity >95% confirmed by HPLC and LC/MS analysis.

Salt Formation: Dihydrochloride Preparation

To obtain the dihydrochloride salt:

  • The free base amide compound is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate).
  • An excess of hydrochloric acid (HCl) is added to the solution.
  • The mixture is stirred to precipitate the dihydrochloride salt.
  • The solid is filtered, washed, and dried under reduced pressure.
  • This salt form improves compound stability, handling, and solubility for pharmaceutical applications.

Purification and Characterization

  • Crude products are purified primarily by preparative High-Performance Liquid Chromatography (HPLC).
  • Purity is confirmed by analytical HPLC and LC/MS using C18 columns with acetonitrile/water gradients containing 0.1% formic acid.
  • Structural confirmation is performed by ^1H NMR spectroscopy and mass spectrometry.
  • Enantiomeric purity (if applicable) is assessed by chiral chromatography.
  • X-ray crystallography may be employed for stereochemical confirmation.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Notes
1 Amide formation Nicotinic acid derivative + amine, EDC/DMSO or HATU/DIPEA or 2-chloro-1-methylpyridinium iodide/DIPEA, RT to 100 °C High purity amide intermediate
2 Nitro reduction SnCl2·2H2O, HCl, ethanol, 50-65 °C, 20-60 min Converts nitrobenzamide to aminobenzamide
3 Reductive amination Aminobenzamide + N-protected 4-piperidone, molecular sieves, THF or DCE, followed by reduction Introduces piperidin-4-yl group
4 Alkylation Piperidinyl nitrogen + cyclopentyl halide, DIPEA, DMSO, RT to 100 °C Introduces N-cyclopentyl substituent
5 Salt formation HCl addition, precipitation, filtration Produces dihydrochloride salt

Research Findings and Considerations

  • The choice of coupling reagent affects reaction time and yield; HATU provides rapid and high-yield amide formation but is more expensive than EDC.
  • Use of molecular sieves in reductive amination improves imine formation by removing water.
  • Temperature control is critical; elevated temperatures (up to 100 °C) are used in some coupling steps to drive reaction completion.
  • Purification by HPLC ensures >95% purity, essential for biological testing.
  • The dihydrochloride salt form enhances aqueous solubility, which is beneficial for in vitro and in vivo studies.
  • Structural and stereochemical characterization confirms the integrity of the final compound, important for reproducibility and regulatory compliance.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-6-piperidin-4-ylnicotinamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, reduction may produce amine derivatives, and substitution reactions may result in various substituted nicotinamide derivatives .

Scientific Research Applications

N-Cyclopentyl-6-piperidin-4-ylnicotinamide dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-6-piperidin-4-ylnicotinamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Analog: N,N-Dimethyl-6-piperidin-4-ylnicotinamide Dihydrochloride

This compound (CAS 1847443-82-6) shares the nicotinamide core and piperidin-4-yl group but substitutes the cyclopentyl group with dimethylamine on the amide nitrogen . Key differences include:

Table 1: Structural and Physicochemical Comparison

Property N-Cyclopentyl-6-piperidin-4-ylnicotinamide Dihydrochloride N,N-Dimethyl-6-piperidin-4-ylnicotinamide Dihydrochloride
Molecular Formula C₁₆H₂₄Cl₂N₃O (hypothetical) C₁₃H₂₁Cl₂N₃O
Molecular Weight ~348.29 (hypothetical) 306.23
Substituent (Amide Nitrogen) Cyclopentyl N,N-Dimethyl
Salt Form Dihydrochloride Dihydrochloride
Lipophilicity (Predicted) Higher (bulky cyclopentyl) Lower (small dimethyl group)

However, this may reduce aqueous solubility, counterbalanced by the dihydrochloride salt.

Pharmacokinetic Considerations: Levocetirizine Dihydrochloride

Levocetirizine dihydrochloride (CAS 130018-87-0) is an antihistamine with stereoselective H₁ receptor binding. Though structurally distinct, its dihydrochloride form and enantiomeric properties provide comparative insights :

Table 2: Pharmacological and Metabolic Comparison

Property This compound Levocetirizine Dihydrochloride
Primary Target Hypothetical H₁ receptor (if antihistamine) H₁ receptor
Stereoselectivity Unknown R-enantiomer (levocetirizine) is 30x more potent than S-form
Solubility High (dihydrochloride salt) High (dihydrochloride salt)
Metabolic Chiral Inversion Not applicable (if achiral) Absent (no inversion between enantiomers)

Levocetirizine’s stereoselectivity highlights the importance of enantiomeric purity in receptor binding—a critical consideration if the target compound has chiral centers. The dihydrochloride salt in both compounds improves solubility for oral bioavailability.

Functional Implications of Substituents

  • Cyclopentyl vs. Dimethyl : The cyclopentyl group’s bulk may enhance binding to hydrophobic receptor pockets, while the dimethyl group offers metabolic stability due to reduced steric hindrance.
  • Piperidine Ring : Present in both nicotinamide derivatives, this moiety may contribute to receptor interaction, analogous to piperazine/piperidine motifs in H₁ antagonists like levocetirizine .

Research Findings and Hypotheses

  • Receptor Affinity : If the target compound targets H₁ receptors, its cyclopentyl group may mimic levocetirizine’s carboxyl group in forming ionic interactions, albeit with altered potency .
  • Solubility-Stability Trade-off : The dihydrochloride salt mitigates solubility challenges posed by hydrophobic substituents, as seen in levocetirizine’s clinical efficacy .

Biological Activity

N-Cyclopentyl-6-piperidin-4-ylnicotinamide dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesizing available research findings, case studies, and comparative data.

Chemical Structure and Properties

This compound, with the molecular formula C18H24Cl2N4C_{18}H_{24}Cl_2N_4 and a molecular weight of approximately 325.83 g/mol, features a cyclopentyl group attached to a piperidine-nicotinamide core. This unique structure may enhance its lipophilicity and biological interactions compared to other similar compounds.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Metabolic Effects : Given its nicotinamide moiety, the compound may influence cellular metabolism and energy production by modulating levels of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in metabolic pathways.
  • Receptor Interactions : The compound's structure suggests potential interactions with various receptors, including those involved in inflammatory responses. For instance, studies on similar nicotinamide derivatives have shown their ability to act as inhibitors of prostaglandin D synthase (h-PGDS), which is implicated in allergic and inflammatory conditions .

In Vitro Studies

Several in vitro studies have explored the effects of this compound on different cell lines:

  • Cell Viability Assays : Research conducted on HEK293TR cells demonstrated that the compound could selectively modulate specific receptor pathways without inducing cytotoxicity, highlighting its potential as a therapeutic agent .
  • Inflammatory Response Modulation : In models simulating allergic reactions, compounds structurally related to this compound have been shown to reduce cytokine release and eosinophil infiltration, suggesting anti-inflammatory properties .

Comparative Studies

A comparative analysis with other piperidine derivatives reveals distinct advantages for this compound:

Compound NameMolecular FormulaMolecular WeightUnique Features
This compoundC18H24Cl2N4325.83 g/molEnhanced lipophilicity due to cyclopentyl group
6-(Piperidin-4-yl)-N-(tetrahydrofuran-2-yl)methyl nicotinamide hydrochlorideC15H22ClN3O295.81 g/molDistinct solubility properties from tetrahydrofuran ring
N-(Morpholinomethyl)nicotinamideC11H16N2O2204.27 g/molUnique pharmacological properties from morpholine ring

This table illustrates how the cyclopentyl substituent may confer unique pharmacokinetic properties that could enhance efficacy in therapeutic applications.

Future Research Directions

Despite promising findings, further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:

  • In Vivo Studies : Conducting animal model studies to assess the therapeutic potential and safety profile.
  • Mechanistic Investigations : Elucidating the specific pathways through which this compound exerts its effects on cellular metabolism and inflammation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-Cyclopentyl-6-piperidin-4-ylnicotinamide dihydrochloride, and how can catalytic cross-coupling reactions optimize yield?

  • Methodological Answer : The compound’s nicotinamide core suggests palladium-catalyzed decarboxylative cross-coupling as a viable route, analogous to methods used for 4-picolinic acid derivatives . Key steps include ligand selection (e.g., phosphine-based ligands for stability) and optimizing reaction conditions (temperature, solvent polarity). Yield improvements (>70%) can be achieved by controlling stoichiometry and catalyst loading. Validate intermediates via 1H^1H-NMR and mass spectrometry.

Q. How should researchers characterize the purity and stability of this compound?

  • Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) for purity assessment (>98% as per industry standards) . Stability studies should include accelerated degradation under varied pH (1–13), temperature (40–60°C), and humidity (40–75% RH). Monitor degradation products via LC-MS and assign structures using fragmentation patterns.

Q. What safety protocols are critical when handling dihydrochloride salts in vitro?

  • Methodological Answer : Follow OSHA guidelines for hygroscopic compounds: use desiccants for storage, PPE (nitrile gloves, goggles), and fume hoods during weighing. Dihydrochloride salts may release HCl vapors upon decomposition; neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound across different cell lines?

  • Methodological Answer : Discrepancies in IC50_{50} values may arise from cell-specific efflux pumps or receptor heterogeneity. Perform:

  • Competitive binding assays to confirm target engagement.
  • Transcriptomic profiling to identify differentially expressed genes affecting drug response.
  • Mixed-effect regression models to account for batch effects or inter-lab variability .

Q. What experimental designs are optimal for evaluating the compound’s blood-brain barrier (BBB) permeability?

  • Methodological Answer : Use a dual approach:

  • In vitro : Parallel artificial membrane permeability assay (PAMPA-BBB) with a pH gradient (7.4 → 7.0).
  • In vivo : Radiolabel the compound (e.g., 14C^{14}C) and measure brain-to-plasma ratio in rodent models. Adjust logP (aim for 2–3) via substituent modification to enhance passive diffusion .

Q. How can PICOT frameworks structure hypothesis-driven studies on this compound’s neuroprotective effects?

  • Methodological Answer :

  • Population (P) : Rodent models of neurodegenerative disease (e.g., Aβ-overexpressing mice).
  • Intervention (I) : Daily oral dosing (10 mg/kg) for 4 weeks.
  • Comparison (C) : Vehicle control vs. active comparator (e.g., memantine).
  • Outcome (O) : Cognitive improvement (Morris water maze) and biomarker reduction (tau phosphorylation).
  • Time (T) : 28-day endpoint with interim assessments .

Q. What statistical methods are robust for analyzing dose-response data with high inter-subject variability?

  • Methodological Answer : Apply:

  • Non-linear mixed-effects modeling (NLME) to estimate EC50_{50} and Hill coefficients.
  • Bootstrapping to calculate 95% confidence intervals for skewed data.
  • ANCOVA to adjust for covariates like age or baseline biomarker levels .

Data Contradiction Analysis

Q. How to address conflicting solubility data between computational predictions and experimental results?

  • Methodological Answer :

  • Computational : Re-validate using multiple software (e.g., ALOGPS, ChemAxon) with updated fragment contribution databases.
  • Experimental : Use standardized shake-flask method in biorelevant media (FaSSIF/FeSSIF). Discrepancies >10% warrant rechecking compound identity (via 13C^{13}C-NMR) or purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Cyclopentyl-6-piperidin-4-ylnicotinamide dihydrochloride
Reactant of Route 2
N-Cyclopentyl-6-piperidin-4-ylnicotinamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.